Axillarin 7-sulfate

Description

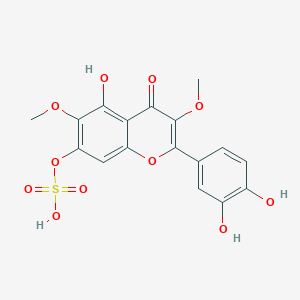

Structure

3D Structure

Properties

Molecular Formula |

C17H14O11S |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6-dimethoxy-4-oxochromen-7-yl] hydrogen sulfate |

InChI |

InChI=1S/C17H14O11S/c1-25-16-11(28-29(22,23)24)6-10-12(13(16)20)14(21)17(26-2)15(27-10)7-3-4-8(18)9(19)5-7/h3-6,18-20H,1-2H3,(H,22,23,24) |

InChI Key |

AYBWPCJLKMIOED-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OS(=O)(=O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OS(=O)(=O)O |

Synonyms |

centaradixin |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Ecological Relevance

Identification of Plant Sources and Species

Axillarin (B1665867) 7-sulfate has been identified in a select number of plant species, highlighting its relatively specialized occurrence in the plant kingdom. Research has pinpointed its presence in the roots of Centaurea bracteata, a species belonging to the Asteraceae family. nih.govresearchgate.net Additionally, this compound has been detected in Ficus elastica, commonly known as the rubber fig, a plant widely distributed in tropical regions. chemmethod.comchemmethod.com

While Axillarin itself, the non-sulfated precursor, is found in a broader range of plants such as Pulicaria crispa, Filifolium sibiricum, Inula britannica, and Tanacetum vulgare, the sulfated form appears to be less common. wikipedia.org The presence of Axillarin 7-sulfate in these distinct plant families suggests an independent evolution of the sulfation mechanism.

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part |

| Centaurea bracteata | Asteraceae | Roots |

| Ficus elastica | Moraceae | Aqueous fraction of leaves |

Geographic and Habitat Distribution of this compound and Related Sulfated Flavonoids

The distribution of plants containing this compound and other sulfated flavonoids often correlates with specific environmental conditions. Centaurea bracteata is found in various habitats, and its chemical composition can be influenced by its environment. researchgate.net Ficus elastica is prevalent in tropical regions, particularly in Indonesia and surrounding countries. chemmethod.com

Generally, sulfated flavonoids are more widely distributed in plants growing in coastal, swampy, and aquatic environments that are rich in mineral salts. kaust.edu.sa This suggests a potential link between the production of these compounds and saline or high-sulfur habitats. For instance, various species of seagrass, such as those from the Zostera and Phyllospadix genera, are known to accumulate sulfated flavonoids. acs.orgresearchgate.net The presence of these compounds is not confined to a single taxonomic group, with occurrences reported in families as diverse as Asteraceae, Polygonaceae, Bixaceae, and Verbenaceae, indicating that the ability to produce sulfated flavonoids has evolved multiple times. kaust.edu.saresearchgate.net This widespread, yet habitat-specific, distribution points to a significant ecological role for these compounds.

Putative Roles in Plant Physiology and Ecological Adaptation

The specific functions of this compound are still under investigation, but the roles of sulfated flavonoids in general provide strong indications of their importance in plant life.

Involvement in Plant Growth Regulation

Sulfated flavonoids are believed to play a role in regulating plant growth. researchgate.netkaust.edu.sa Some studies suggest that they can influence auxin transport, a key process in plant development. nih.govresearchgate.net For example, quercetin (B1663063) 3-sulphate has been shown to counteract the inhibitory effect of its non-sulfated counterpart, quercetin, on auxin efflux, thereby stimulating auxin transport. nih.gov This suggests that the sulfation of flavonoids could be a mechanism for modulating hormonal signaling and, consequently, plant growth and development. mdpi.com

Contribution to Co-pigmentation Mechanisms

Sulfated flavonoids may also contribute to the coloration of plants. frontiersin.org They are thought to form stable complexes with anthocyanins, the pigments responsible for many of the red, purple, and blue colors in flowers and fruits. nih.govresearchgate.net This interaction, known as co-pigmentation, can enhance and stabilize the color of these plant organs.

Mechanisms of Stress Response and Detoxification in High Sulfur/Salinity Environments

A significant body of evidence points to the role of sulfated flavonoids in helping plants adapt to stressful environments, particularly those with high levels of sulfur and salinity. kaust.edu.safrontiersin.org The biosynthesis of sulfated flavonoids is thought to be an ecological adaptation to such conditions. mdpi.com

In high-sulfur environments, the sulfation of flavonoids may serve as a detoxification mechanism, allowing the plant to bind and sequester excess sulfate (B86663). kaust.edu.sa This is supported by the observation that plants in saline and aquatic habitats often have higher concentrations of these compounds. kaust.edu.saresearchgate.net The increased water solubility of sulfated flavonoids, compared to their non-sulfated forms, may facilitate their transport and storage within the plant cell, aiding in the management of high ion concentrations. frontiersin.org This adaptation is crucial for survival in environments where high salinity can lead to osmotic stress and the accumulation of toxic ions. researchgate.net

Biosynthetic Pathways and Enzymatic Sulfation Mechanisms

General Flavonoid Biosynthesis: Phenylpropanoid Pathway and Chalcone (B49325) Precursors

Flavonoids are a class of secondary metabolites synthesized in plants through the phenylpropanoid pathway. frontiersin.orgmdpi.com This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, a key precursor molecule. frontiersin.orgtuscany-diet.net The biosynthesis of flavonoids is linked to primary metabolism, utilizing molecules derived from both mitochondria and plastids. tuscany-diet.net

The first committed step in flavonoid biosynthesis involves the enzyme chalcone synthase (CHS). frontiersin.orgtaylorandfrancis.com CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. tuscany-diet.netmdpi.comnih.gov This reaction forms a polyketide intermediate that undergoes cyclization and aromatization to produce the initial flavonoid scaffold, a 4,2′,4′,6′-tetrahydroxychalcone, also known as naringenin (B18129) chalcone. tuscany-diet.netmdpi.comnih.gov This chalcone is the precursor from which all different classes of flavonoids are derived. frontiersin.orgtaylorandfrancis.commdpi.com The chalcone is then typically isomerized by the enzyme chalcone isomerase (CHI) to form a flavanone, which can undergo further enzymatic modifications to yield various flavonoid sub-classes like flavones and flavonols. frontiersin.orgmdpi.comnih.gov Axillarin (B1665867) itself is an O-methylated flavonol. biotechstudies.org

Table 1: Key Enzymes in Early Flavonoid Biosynthesis

| Enzyme | Abbreviation | Function | Precursor(s) | Product |

|---|---|---|---|---|

| Phenylalanine ammonia (B1221849) lyase | PAL | Converts Phenylalanine to Cinnamic acid. taylorandfrancis.com | Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid. taylorandfrancis.com | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | Activates p-Coumaric acid to p-Coumaroyl-CoA. tuscany-diet.net | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Catalyzes the formation of the chalcone scaffold. frontiersin.orgresearchgate.net | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

Sulfate (B86663) Assimilation and the Formation of Activated Sulfate Donors (e.g., 3′-Phosphoadenosine-5′-phosphosulfate (PAPS))

For the sulfation of the Axillarin molecule to occur, an activated sulfate donor is required. frontiersin.org In plants, this process begins with the uptake of inorganic sulfate from the soil. frontiersin.orgfrontiersin.orgkaust.edu.sa The subsequent pathway, known as sulfate assimilation, converts this inorganic sulfate into a usable form for secondary metabolism. frontiersin.orgslideshare.net

The first step is the activation of sulfate by the enzyme ATP sulfurylase, which uses ATP to convert sulfate into adenosine (B11128) 5′-phosphosulfate (APS). frontiersin.orgfrontiersin.orgfrontiersin.org APS represents a critical branch point in sulfur metabolism. frontiersin.orgfrontiersin.org For sulfation reactions, APS is further phosphorylated by the enzyme APS kinase to form 3′-phosphoadenosine-5′-phosphosulfate (PAPS). mdpi.comfrontiersin.orgfrontiersin.org PAPS is the universal and obligate co-substrate, or sulfate donor, for all sulfation reactions catalyzed by sulfotransferases. mdpi.comfrontiersin.orgkaust.edu.safrontiersin.org The PAPS needed for flavonoid sulfation is produced in plastids and then transported to the cytoplasm where the sulfation enzymes are located. mdpi.comnih.gov

Characterization of Sulfotransferases (SOTs) Involved in Flavonoid Sulfation

The final step in the biosynthesis of Axillarin 7-sulfate is the transfer of a sulfate group to the axillarin molecule. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SOTs). mdpi.comfrontiersin.org Plant SOTs are cytosolic enzymes that transfer the sulfuryl group from the donor PAPS to a hydroxyl group on a substrate molecule. mdpi.comfrontiersin.orgresearchgate.net While the role of SOTs in animal metabolism is well-studied, fewer plant SOTs have been fully characterized. mdpi.com

Plant sulfotransferases often exhibit strict specificity for both the substrate they act upon and the position of the hydroxyl group that gets sulfated. mdpi.comresearchgate.netmdpi.com This position-specific mechanism is a defining characteristic of these enzymes. researchgate.net

Different SOTs show preferences for different flavonoid skeletons and aglycones. mdpi.com For example, certain flavonol SOTs from Arabidopsis thaliana show a high affinity for kaempferol (B1673270) and can transfer a sulfate group to the hydroxyl at either the 3 or 7 position. mdpi.comresearchgate.netmdpi.com A specific flavonoid 7-sulfotransferase (AtST3a) has been characterized from A. thaliana that shows strict specificity for position 7 of various flavonols and flavone (B191248) aglycones. nih.gov Research indicates that for flavonols, a common sulfation position is the 7-position. frontiersin.orgresearchgate.net The sulfation of quercetin (B1663063), a flavonol, has been shown to occur at the 3, 3', and 7 positions, but not the 4' or 5 positions in some enzymatic systems. jst.go.jp Another enzyme from A. thaliana, identified as a flavonoid glycoside 7-sulfotransferase, also showed activity only for flavonoids with a hydroxyl group at the 7-position. researchgate.net

Table 2: Examples of Plant Sulfotransferase (SOT) Positional Specificity

| Enzyme Source | Preferred Substrate(s) | Position(s) of Sulfation |

|---|---|---|

| Flaveria chloraefolia | Quercetin (Flavonol) | 3'- and 4'-positions frontiersin.org |

| Flaveria bidentis | Quercetin (Flavonol) | 3'- and 4'-positions mdpi.comresearchgate.net |

| Arabidopsis thaliana (Flavonol SOTs) | Kaempferol, Flavonol glycosides | 3- and 7-positions mdpi.comresearchgate.net |

| Arabidopsis thaliana (AtST3a) | Flavonols, Flavones | 7-position nih.gov |

Substrate Specificity and Positional Preference of Sulfate Transfer (e.g., at the 7-position)

Influence of Environmental Factors on Biosynthetic Pathways

The biosynthesis of flavonoids is not static but is influenced by a range of external environmental factors. mdpi.com Abiotic stresses such as light intensity (including UV radiation), temperature, and water availability can significantly alter the expression of genes involved in the flavonoid pathway. frontiersin.orgmdpi.comnih.gov

For instance, light is one of the most critical factors, and exposure to UV light is known to upregulate the expression of key enzymes like chalcone synthase (CHS), leading to an accumulation of flavonoids that can act as UV protectants. frontiersin.orgfrontiersin.orgfrontiersin.org Temperature also plays a role; high temperatures can sometimes inhibit flavonoid biosynthesis, while low temperatures may induce it. nih.gov Other stressors, such as physical injury or pathogen attack (biotic stress), can also trigger the synthesis of defense-related compounds, including flavonoids. frontiersin.orgtaylorandfrancis.comfrontiersin.org These environmental pressures can therefore directly impact the availability of the axillarin precursor required for the final sulfation step.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Through various 1D and 2D experiments, it is possible to map the carbon skeleton, identify proton environments, and establish through-bond connectivities.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for establishing the foundational structure of a flavonoid. The analysis of Axillarin (B1665867) 7-sulfate involves comparing its spectra with that of its non-sulfated precursor, Axillarin.

The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. For the parent compound Axillarin, specific signals corresponding to aromatic protons and methoxy (B1213986) groups can be identified. acgpubs.org The introduction of a sulfate (B86663) group at the C-7 position significantly influences the chemical shifts of adjacent protons, particularly H-6 and H-8 on the A-ring, due to changes in electron density.

¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environment. The carbon skeleton of the flavonoid core can be readily assigned. The most significant spectral change upon sulfation at C-7 is the downfield shift of the C-7 signal and notable shifts for the adjacent carbons (C-6 and C-8). This is a characteristic feature observed in other 7-sulfated flavonoids. acgpubs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Axillarin (Parent Compound) Data obtained in DMSO-d6. Source: acgpubs.org

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the structure and confirming the location of substituents. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For Axillarin 7-sulfate, COSY spectra would confirm the coupling between protons on the B-ring, such as H-5' and H-6', helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This allows for the definitive assignment of protonated carbons by linking the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR technique for confirming the substitution pattern, as it reveals long-range couplings between protons and carbons (typically over two to three bonds). columbia.edu The precise location of the sulfate group at C-7 is confirmed by observing key HMBC correlations. For instance, the proton at C-8 (H-8) would show a correlation to the carbon at C-7. Similarly, long-range correlations from the methoxy protons to their respective carbons (C-3 and C-6) confirm their positions, completing the structural puzzle. researchgate.net

1D NMR (¹H NMR, ¹³C NMR) for Carbon Skeleton and Substitution Patterns

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and formula of a compound, and its fragmentation patterns can offer further structural clues.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique well-suited for analyzing polar and thermally unstable compounds that are difficult to volatilize. creative-proteomics.comnih.gov Research on flavonoids isolated from Centaurea bracteata utilized FAB-MS for the structural elucidation of this compound. researchgate.net In negative-ion mode, this technique is particularly effective for acidic compounds, readily producing a quasi-molecular ion peak, such as [M-H]⁻. This allows for the precise determination of the molecular weight, which for this compound (C₁₇H₁₄O₁₁S) is 426.0257 Da. uni.lu

UPLC-ESI/MS is a highly sensitive and powerful analytical technique that couples the high-resolution separation capabilities of UPLC with the mass analysis of ESI-MS. measurlabs.comnih.gov ESI is a soft ionization method that generates ions directly from solution, minimizing fragmentation and typically showing prominent molecular adduct ions. mdpi.com This method is ideal for identifying compounds like this compound in complex mixtures, such as plant extracts. The predicted m/z values for various adducts of this compound are crucial for its identification.

Table 2: Predicted UPLC-ESI/MS Adducts for this compound Source: uni.lu

Fast Atom Bombardment Mass Spectrometry (FABMS)

Chromatographic Separation Techniques for Isolation and Purification (e.g., HPLC, UPLC)

The initial step before any structural analysis is the isolation of the target compound from its natural source in a pure form. Chromatographic techniques are essential for this process.

High-Performance Liquid Chromatography (HPLC), particularly preparative RP-HPLC, is a widely used and robust technique for the isolation and purification of individual flavonoids from crude plant extracts. lcms.cz This method allows for the collection of sufficient quantities of the pure compound required for comprehensive spectroscopic analysis, including the various NMR experiments. lcms.cz

Ultra-Performance Liquid Chromatography (UPLC) operates with smaller particle-size columns, providing higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. measurlabs.com It is primarily used for analytical purposes, such as checking the purity of isolated fractions and quantifying the compound within an extract. lcms.cz The isolation of this compound from sources like Centaurea bracteata would involve such chromatographic steps to separate it from other related flavonoids and secondary metabolites. researchgate.netnih.gov

Table of Mentioned Compounds

Preclinical and in Vitro Investigations of Biological Activity Profiles

Enzyme Modulation Studies and Mechanistic Pathways

Axillarin (B1665867) 7-sulfate has been a subject of scientific inquiry, particularly for its potential to modulate key enzymes involved in lipid metabolism. Preclinical and in vitro studies have explored its interactions with several proteins that are therapeutic targets for hyperlipidemia and related metabolic disorders. These investigations, primarily through molecular docking simulations, have provided insights into the compound's potential mechanisms of action.

HMG-CoA Reductase (HMGR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. medchemexpress.com Its inhibition is a primary strategy for lowering cholesterol levels in the body. tcichemicals.comnih.gov Molecular docking studies have been conducted to predict the binding affinity of Axillarin 7-sulfate to HMGR.

In a study analyzing various compounds from the aqueous fraction of Ficus elastica, this compound demonstrated a notable binding affinity for HMG-CoA reductase. chemmethod.comchemmethod.com The calculated binding energy for this interaction was -6.1 kcal/mol. chemmethod.comchemmethod.com This suggests a potential inhibitory interaction with the enzyme, which is a key mechanism for controlling cholesterol synthesis. The aqueous fraction containing this compound and other compounds showed significant in vitro inhibition of HMG-CoA reductase, with an IC50 value of 10.21±0.645 µg/mL, which was comparable to the pravastatin (B1207561) control (IC50: 2.80±0.327 µg/mL). chemmethod.comresearchgate.net The presence of flavonoids like this compound in the fraction is suggested to be a basis for this efficacy. chemmethod.comchemmethod.com

Table 1: Molecular Docking Results for HMG-CoA Reductase Inhibition

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | HMG-CoA Reductase | -6.1 |

| 9,10-dihydro-10-(3,4-dihydroxyphenyl)-pyrano(2,3-h)catechin-8-one | HMG-CoA Reductase | -7.6 |

| Sesbanimide A | HMG-CoA Reductase | -6.0 |

Microsomal Triglyceride Transfer Protein (MTP) is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver. eurekalert.orgnih.govebi.ac.uk By inhibiting MTP, the production of these triglyceride-rich particles can be reduced, leading to lower plasma triglyceride levels. chemmethod.com

Molecular docking simulations have indicated that this compound has a strong potential to inhibit MTP. The binding energy for the interaction between this compound and MTP was calculated to be -8.1 kcal/mol. chemmethod.com This suggests a more potent inhibitory activity compared to its interaction with HMGR. The inhibition of MTP is a critical mechanism for reducing the secretion of VLDL, thereby lowering plasma triglycerides. chemmethod.com

Table 2: Molecular Docking Results for MTP Inhibition

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Cerarvensin | Microsomal Triglyceride Transfer Protein | -9.0 |

| Sesbanimide A | Microsomal Triglyceride Transfer Protein | -8.2 |

| This compound | Microsomal Triglyceride Transfer Protein | -8.1 |

Lipoprotein Lipase (LPL) is a key enzyme that hydrolyzes triglycerides from circulating chylomicrons and VLDL, facilitating the uptake of fatty acids into tissues. uniprot.orgsas-centre.orgnih.gov The activation of LPL can enhance the clearance of triglycerides from the bloodstream.

While direct enzymatic assays on pure this compound are not detailed, molecular docking studies involving an aqueous fraction containing this compound suggest a potential for modulating LPL activity. chemmethod.com The study implied that interactions observed in the docking analysis could lead to the activation of LPL, which would contribute to the hydrolysis of triglycerides in chylomicrons and VLDL. chemmethod.com

PCSK9 and NPC1L1 are two other important targets in lipid metabolism. PCSK9 promotes the degradation of the LDL receptor, while NPC1L1 is involved in the intestinal absorption of cholesterol. Inhibition of these proteins is a therapeutic strategy for lowering LDL cholesterol. nih.gov

In a molecular docking study, an aqueous fraction containing this compound was analyzed for its interactions with PCSK9 and NPC1L1. chemmethod.comchemmethod.com While the study highlighted interactions of other compounds within the fraction with these targets, specific binding energies or detailed interaction patterns for this compound with PCSK9 and NPC1L1 were not explicitly reported. chemmethod.com For instance, another compound in the fraction, characterized as F4, showed extensive hydrogen bonding with key residues of PCSK9. chemmethod.com

For contextual understanding, the biological activity of the parent compound, axillarin, is relevant. Axillarin has been shown to exhibit inhibitory activity against xanthine (B1682287) oxidase. chemfaces.comtargetmol.comacs.org Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid.

In vitro studies have determined the half-maximal inhibitory concentration (IC50) of axillarin against xanthine oxidase to be 36.0 μM. chemfaces.comtargetmol.comacs.org This is comparable to another flavonol, santin, which had an IC50 of 36.5 μM in the same study. acs.org The positive control, allopurinol, showed an IC50 of 24.2 μM. acs.org

Table 3: Xanthine Oxidase Inhibitory Activity of Axillarin

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Axillarin | Xanthine Oxidase | 36.0 |

| Santin | Xanthine Oxidase | 36.5 |

| Allopurinol (Positive Control) | Xanthine Oxidase | 24.2 |

To provide a broader context for the potential activities of sulfated flavonoids, the inhibitory effects of similar compounds on aldose reductase are noteworthy. Aldose reductase is an enzyme that, under hyperglycemic conditions, converts glucose to sorbitol. nih.govacs.org The accumulation of sorbitol is implicated in the development of diabetic complications such as cataracts. acs.org

Studies on sulfated flavonoids isolated from Polygonum hydropiper have demonstrated potent inhibitory activity against lens aldose reductase. nih.govacs.orgnih.govacs.org Among the compounds tested, isorhamnetin (B1672294) 3,7-disulfate was identified as the most potent inhibitor. nih.govacs.org Kinetic analyses revealed a noncompetitive mode of inhibition with respect to both DL-glyceraldehyde and NADPH. nih.govacs.org It has been noted that the removal of the sulfate (B86663) group appears to decrease the inhibitory effect on aldose reductase, suggesting the importance of sulfation for this activity. nih.gov These findings indicate that sulfated flavonoids as a class may be effective in inhibiting aldose reductase. nih.govsld.cu

Aldose Reductase Inhibition (Contextual for other Sulfated Flavonoids)

Antioxidant Activity and Cellular Protective Mechanisms

Axillarin has demonstrated notable antioxidant properties in various in vitro assays. targetmol.com It has been identified as an active antioxidant compound isolated from Tanacetum vulgare. nih.gov One of the key mechanisms of antioxidant action is the ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. researchgate.netfrontiersin.org

Axillarin exhibits xanthine oxidase inhibitory activity with a reported IC₅₀ value of 36.0 µM. targetmol.com Xanthine oxidase is an enzyme that generates superoxide (B77818) radicals, so its inhibition is a significant antioxidant mechanism. researchgate.net Furthermore, studies on Tagetes mendocina identified Axillarin 7-O-beta-D-glucoside as one of the compounds responsible for the plant's free radical scavenging activity, as measured by the DPPH (1,1-diphenyl-2-picrylhydrazyl) decoloration test. researchgate.netnih.gov The antioxidant potential of flavonoids is often linked to their chemical structure, which allows them to donate a hydrogen atom to neutralize free radicals. mdpi.com

Table 2: Antioxidant Activity of Axillarin and a Related Compound

| Compound | Assay | Result (IC₅₀) | Source Organism |

|---|---|---|---|

| Axillarin | Xanthine Oxidase Inhibition | 36.0 µM | Inula britannica targetmol.commdpi.com |

| 3,5-O-dicaffeoylquinic acid | DPPH Radical Scavenging | 9.7 µM | Tanacetum vulgare nih.gov |

Beyond its chemical antioxidant properties, Axillarin has shown significant protective effects in cellular models of oxidative stress. nih.gov High concentrations of the neurotransmitter glutamate (B1630785) can induce neuronal cell death through a process involving severe oxidative stress. nih.govmdpi.com

In studies using primary cultures of rat cortical cells, Axillarin was found to strongly protect neurons against glutamate-induced oxidative damage. targetmol.comnih.gov This neuroprotective effect was observed even when Axillarin was administered after the glutamate insult. nih.gov The mechanism of this protection involves the maintenance of crucial antioxidant enzyme activities, such as catalase, glutathione (B108866) peroxidase, and glutathione reductase. nih.gov Furthermore, Axillarin attenuated the significant drop in glutathione levels that typically accompanies glutamate-induced oxidative stress. nih.gov Structure-activity relationship analyses from these studies indicated that the 6-methoxyl group in the A ring and the 3',4'-hydroxyl groups in the B ring of the flavonoid structure are critical for this protective activity. nih.gov

Free Radical Scavenging Capabilities (Contextual for Axillarin and related flavonoids)

Cellular Pigmentation Regulation Mechanisms (Contextual for related Sulfated Flavonoids)

Tyrosinase is the key enzyme in melanogenesis, the process of melanin (B1238610) pigment synthesis. nih.gov The inhibition of this enzyme is a primary strategy for controlling unwanted skin pigmentation. nih.gov While direct data on this compound is not available, studies on the related sulfated flavonoid, luteolin (B72000) 7-sulfate, offer valuable insights.

Luteolin 7-sulfate, isolated from the marine plant Phyllospadix iwatensis, is a potent inhibitor of human tyrosinase, demonstrating stronger inhibition than its non-sulfated form, luteolin, and the commonly used skin-lightening agent, arbutin. researchgate.netmdpi.com Its mechanism of action is multifaceted; it not only inhibits the catalytic activity of the tyrosinase enzyme but also suppresses its expression at the genetic level. mdpi.com This suppression is achieved by intervening in the cAMP-responsive element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF) signaling pathway, which ultimately downregulates tyrosinase gene expression. mdpi.comnih.gov The presence of a sulfate group can significantly alter the biological activity of flavonoids, and in the case of luteolin 7-sulfate, it enhances anti-melanogenic properties while reducing cytotoxicity. mdpi.commdpi.com

The inhibitory effects of sulfated flavonoids on tyrosinase translate to a reduction in melanin production in cellular models. Luteolin 7-sulfate has been shown to effectively attenuate cellular melanin synthesis in both B16/F10 murine melanoma cells and primary human epidermal melanocytes (HEMs). researchgate.netresearchgate.net

In B16/F10 cells, which are a widely used model for studying pigmentation, luteolin 7-sulfate demonstrated a more potent reduction in melanin synthesis compared to arbutin. mdpi.comnih.gov Importantly, this effect was achieved at non-toxic concentrations, and luteolin 7-sulfate exhibited lower cytotoxicity than its non-sulfated counterpart, luteolin. researchgate.netmdpi.com These findings suggest that sulfated flavonoids can act as effective regulators of melanogenesis, making them of interest for applications in controlling skin hyperpigmentation. researchgate.netresearchgate.net

Table 3: Anti-Melanogenic Effects of Luteolin 7-Sulfate

| Cell Line | Stimulant | Effect | Key Finding |

|---|---|---|---|

| B16/F10 Murine Melanoma Cells | α-Melanocyte-stimulating hormone (α-MSH) | Attenuated cellular melanin synthesis | More effective than arbutin; inhibits TYR expression via CREB/MITF pathway. researchgate.netmdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,5-O-dicaffeoylquinic acid |

| 6-methoxykaempferol-3-sulfate |

| Acetylcholine |

| Arbutin |

| Axillarin |

| Axillarin 7-O-beta-D-glucoside |

| This compound |

| Glutathione |

| Luteolin |

| Luteolin 7-sulfate |

| Patuletin |

| Quercetagetin 7-O-beta-D-glucoside |

Molecular Docking and Computational Modeling for Mechanistic Elucidation

Prediction of Ligand-Protein Interactions and Binding Sites

Molecular docking simulations have identified specific interactions between Axillarin (B1665867) 7-sulfate and key amino acid residues within the binding pockets of various protein targets. In studies investigating its potential for managing hyperlipidemia, Axillarin 7-sulfate was docked against enzymes crucial to lipid metabolism. The analysis suggests that flavonoids, including this compound, likely function as competitive inhibitors of HMG-CoA reductase by forming hydrogen bonds with essential amino acid residues at the enzyme's active site. chemmethod.comresearchgate.netchemmethod.com This mode of interaction is fundamental to its predicted inhibitory effect. chemmethod.comresearchgate.netchemmethod.com

Further computational screening has explored the activity of this compound against other targets. In a study on Mycobacterium tuberculosis, molecular docking was used to investigate interactions with Shikimate kinase, an essential enzyme for the bacterium. univ-guelma.dz The simulations predicted a strong interaction within the enzyme's binding site. univ-guelma.dz Similarly, the closely related compound axillarin has been identified as targeting Prostaglandin-endoperoxide synthase 2 (PTGS2), suggesting a potential role for its sulfated form in related pathways. mdpi.com

Analysis of Binding Affinities and Conformational Dynamics

Binding affinity, often expressed as binding energy in kcal/mol, is a critical parameter derived from molecular docking that estimates the strength of the interaction between a ligand and its target protein. Lower negative values typically indicate a more stable and favorable interaction.

Studies have quantified the binding affinities of this compound with several putative protein targets. The compound demonstrated strong binding to Microsomal Triglyceride Transfer Protein (MTP) with a binding affinity of -8.1 kcal/mol and to HMG-CoA reductase with an affinity of -6.1 kcal/mol. chemmethod.com In a separate investigation using the GOLD docking program, this compound showed a high score of 87.27 Kcal/mol against Shikimate kinase from Mycobacterium tuberculosis. univ-guelma.dz It is important to note that different docking software and scoring functions can produce different value ranges. The presence of a sulfate (B86663) group on the flavonoid skeleton can lead to additional hydrogen bonds with protein residues, potentially resulting in increased binding affinity compared to the non-sulfated parent compound. nih.gov

| Protein Target | Organism | Binding Affinity / Score | Computational Method | Source |

|---|---|---|---|---|

| HMG-CoA Reductase (HMGR) | Homo sapiens (implied) | -6.1 kcal/mol | Autodock Vina | chemmethod.com |

| Microsomal Triglyceride Transfer Protein (MTP) | Homo sapiens (implied) | -8.1 kcal/mol | Autodock Vina | chemmethod.com |

| Shikimate Kinase | Mycobacterium tuberculosis | 87.27 Kcal/mol | GOLD | univ-guelma.dz |

Elucidation of Putative Molecular Targets and Signaling Pathways

By identifying proteins with which this compound has a high binding affinity, computational studies help to propose its putative molecular targets and the signaling pathways it may modulate. The predicted interactions with HMG-CoA reductase and MTP strongly suggest a role in lipid metabolism. chemmethod.com Inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, is a key mechanism for lowering cholesterol. chemmethod.comresearchgate.net By inhibiting MTP, which is essential for the assembly of triglyceride-rich lipoproteins like VLDL, this compound could also contribute to lowering plasma triglycerides. chemmethod.com

The interaction with Shikimate kinase points to a completely different potential application, suggesting that this compound could interfere with the shikimate pathway, which is vital for aromatic amino acid synthesis in bacteria, fungi, and plants, but absent in mammals, making it an attractive target for antimicrobial agents. univ-guelma.dz Furthermore, the targeting of PTGS2 by the related compound axillarin suggests a potential involvement in inflammatory pathways, such as the TNF, IL-17, and NF-kappa B signaling pathways. mdpi.com

| Putative Molecular Target | Associated Signaling Pathway / Biological Process | Therapeutic Area | Source |

|---|---|---|---|

| HMG-CoA Reductase (HMGR) | Cholesterol Biosynthesis | Hyperlipidemia | chemmethod.comresearchgate.netchemmethod.com |

| Microsomal Triglyceride Transfer Protein (MTP) | Lipoprotein Assembly, Triglyceride Metabolism | Hyperlipidemia | chemmethod.com |

| Shikimate Kinase | Shikimate Pathway (Aromatic Amino Acid Biosynthesis) | Infectious Disease (Tuberculosis) | univ-guelma.dz |

| Prostaglandin-endoperoxide synthase 2 (PTGS2) | Inflammation, Prostaglandin Synthesis | Inflammatory Disorders | mdpi.com |

Comparative Analysis with Known Pharmaceutical Modulators

To contextualize the potential efficacy of this compound, its computational results are often compared with those of known pharmaceutical drugs. For instance, the inhibitory activity of an aqueous fraction of Ficus elastica, which contains this compound, was found to be significant against HMG-CoA reductase, with an IC₅₀ value of 10.21±0.645 µg/mL. chemmethod.com This approaches the performance of the well-known statin drug pravastatin (B1207561), which had an IC₅₀ of 2.75±0.327 µg/mL in the same assay. chemmethod.com This suggests that the compounds within the fraction, including this compound, mimic the inhibitory mechanism of statins. chemmethod.comresearchgate.netchemmethod.com

In the study targeting Shikimate kinase, the docking score of this compound (87.27 Kcal/mol) was notably higher than that of the enzyme's natural ligand, ADP (75.56 Kcal/mol), indicating a potentially stronger binding interaction. univ-guelma.dz

| Protein Target | Compound | Binding Affinity / Score | Known Modulator | Modulator Binding Affinity / Score | Source |

|---|---|---|---|---|---|

| HMG-CoA Reductase (HMGR) | This compound | -6.1 kcal/mol | Pravastatin | Not reported in docking study, but comparative IC₅₀ values were provided for the fraction. | chemmethod.com |

| Shikimate Kinase | This compound | 87.27 Kcal/mol | ADP (native ligand) | 75.56 Kcal/mol | univ-guelma.dz |

Synthetic and Semisynthetic Derivatization Strategies for Analog Development

Chemical Synthesis Approaches for Sulfated Flavonoids (e.g., using sulfur trioxide-trimethylamine complex)

The chemical synthesis of sulfated flavonoids, including analogs of Axillarin (B1665867) 7-sulfate, often employs sulfating agents that can selectively add a sulfate (B86663) group to the hydroxyl moieties of the flavonoid backbone. One of the most common and effective reagents for this purpose is the sulfur trioxide-trimethylamine complex (SO₃·NMe₃). ajpaonline.comnih.gov This complex is favored due to its relative stability, ease of handling compared to highly reactive reagents like sulfur trioxide itself, and its ability to sulfate a variety of functional groups including phenols, alcohols, and amines. ajpaonline.comnih.gov

The general procedure involves reacting the parent flavonoid with the sulfur trioxide-trimethylamine complex in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, is critical to control the regioselectivity of the sulfation, especially in flavonoids with multiple hydroxyl groups. nih.gov For instance, the synthesis of flavonoid 3',4'-ortho-disulfates has been achieved from the corresponding 4'-sulfate esters using this complex. researchgate.netresearchgate.net

Other related sulfur trioxide-amine complexes, such as the pyridine-sulfur trioxide (Py·SO₃) and triethylamine-sulfur trioxide (Et₃N·SO₃) complexes, are also utilized. ajpaonline.comnih.gov The triethylamine (B128534) complex has been successfully used for the sulfation of various polyphenolic flavonoids. nih.gov While these methods are effective, they can sometimes lead to a mixture of products with varying degrees of sulfation and at different positions, necessitating careful purification and characterization. mdpi.com Researchers have also explored microwave irradiation in conjunction with traditional methods to potentially improve reaction efficiency, though it can be a challenging strategy. kaust.edu.sa To address issues of regioselectivity, strategies involving protective groups to mask certain hydroxyl groups while leaving the target hydroxyl group free for sulfation are often employed. kaust.edu.sa

Biotransformation and Enzymatic Synthesis Routes (e.g., fungal fermentation)

Biotransformation offers an alternative and often more specific approach to the synthesis of sulfated flavonoids. This method utilizes whole microbial cells or isolated enzymes to catalyze the sulfation reaction, often with high regioselectivity. nih.govresearchgate.net

Fungal fermentation is a prominent biotransformation strategy. Various fungal species, including those from the genera Aspergillus, Penicillium, and Cunninghamella, have been shown to metabolize flavonoids, producing a range of derivatives including sulfated ones. researchgate.netresearchgate.netnih.gov For example, Cunninghamella elegans has been reported to produce naringenin (B18129) 7-O-sulfate when fermented in the presence of naringenin. researchgate.net Similarly, Rhizopus azygosporus can metabolize quercetin (B1663063) and naringenin into their respective sulfated derivatives. acs.org These microbial systems contain sulfotransferases (SOTs), the enzymes responsible for catalyzing the transfer of a sulfonate group from a donor molecule to the flavonoid. nih.gov

Enzymatic synthesis provides an even more controlled approach. This involves using isolated sulfotransferases to catalyze the sulfation of a target flavonoid. In nature, the universal sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). mdpi.commdpi.com Plant sulfotransferases often exhibit high specificity for both the flavonoid substrate and the position of sulfation. mdpi.comnih.gov For example, flavonol SOTs from Arabidopsis thaliana show a preference for sulfating the 3 or 7 positions of kaempferol (B1673270), while those from Flaveria bidentis tend to produce 4' and 3' sulfate derivatives of quercetin. mdpi.comnih.gov Due to the high cost and instability of PAPS, alternative chemoenzymatic methods have been developed that use more stable sulfate donors, such as p-nitrophenyl sulfate (p-NPS), in conjunction with bacterial aryl sulfotransferases, like the one from Desulfitobacterium hafniense. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Sulfated Flavonoid Analogs

Understanding the relationship between the chemical structure of sulfated flavonoids and their biological activity is fundamental for designing more potent and specific analogs.

Impact of Sulfate Group Position on Bioactivity

The position of the sulfate group on the flavonoid skeleton significantly influences its biological properties. kaust.edu.sanih.gov Studies have shown that sulfation can either enhance or diminish the bioactivity of the parent flavonoid depending on the specific activity being measured. kaust.edu.sa

For instance, the antioxidant activity of flavonoids is often reduced upon sulfation. kaust.edu.sanih.gov This is because the antioxidant capacity of flavonoids is largely attributed to their free hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The addition of a sulfate group blocks one of these hydroxyls, thereby decreasing this potential. kaust.edu.sa

Conversely, for other activities, sulfation can be beneficial. For example, certain sulfated flavonoids exhibit potent anticoagulant effects. kaust.edu.sa The position of the sulfate group is critical; for instance, in flavones, the most common positions for sulfation are 7, 3', 4', 6, and 8, while for flavonols, they are 3, 7, and 4'. mdpi.comnih.gov The specific placement of the negatively charged sulfate group can facilitate interactions with biological targets, such as enzymes or receptors, leading to a particular biological response. Research on sulfated flavonoids from the seagrass Phyllospadix torreyi revealed that disulfated flavonoids were more prevalent than monosulfated ones, suggesting a potential ecological or biological advantage. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. d-nb.infomdpi.com In the context of sulfated flavonoids, QSAR models can be developed to predict the bioactivity of novel analogs based on their structural features. d-nb.infouga.edu

These models use a set of calculated molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that relates these descriptors to the observed biological activity. mdpi.com For flavonoids, these descriptors can include electronic properties, hydrophobicity, steric factors, and the presence and position of specific functional groups, such as the sulfate moiety.

By developing a robust QSAR model, researchers can virtually screen large libraries of potential sulfated flavonoid analogs to identify those with the highest predicted activity, thereby prioritizing synthetic efforts. d-nb.infonih.gov This approach can significantly accelerate the drug discovery process by reducing the need for extensive and time-consuming synthesis and biological testing of every possible analog.

Effects of Sulfation on Cellular Uptake and Metabolism

Sulfation has a profound effect on the physicochemical properties of flavonoids, which in turn influences their cellular uptake and metabolism. nih.govmdpi.com The addition of a sulfate group significantly increases the water solubility and polarity of the flavonoid. kaust.edu.samdpi.com

This increased hydrophilicity generally leads to lower passive diffusion across cell membranes, resulting in reduced cellular uptake compared to the non-sulfated parent compound. nih.govresearchgate.net Studies comparing quercetin with its sulfated metabolites have shown that the sulfated forms have much lower uptake in various cell lines. nih.gov

In terms of metabolism, sulfation is a major phase II metabolic reaction in humans and animals, facilitating the detoxification and excretion of xenobiotics, including flavonoids. nih.govmdpi.com Once absorbed, flavonoids can be sulfated by sulfotransferases primarily in the liver and intestines. mdpi.comwhiterose.ac.uk The resulting sulfated metabolites are more readily eliminated from the body via urine. mdpi.com However, it is also important to note that sulfated flavonoids can be de-sulfated by sulfatases, potentially releasing the active aglycone at the target site. researchgate.net The extent of sulfation and the specific sulfated metabolites formed can vary depending on the structure of the flavonoid and the individual's metabolic profile. whiterose.ac.uk

Emerging Research Directions and Future Perspectives in Axillarin 7 Sulfate Research

Comprehensive Elucidation of Axillarin (B1665867) 7-Sulfate's Specific Biosynthetic Pathway

The biosynthesis of sulfated flavonoids, including axillarin 7-sulfate, is a specialized branch of the broader phenylpropanoid pathway. nih.gov The foundational step involves the creation of a chalcone (B49325) from one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, which is then isomerized to a flavanone. nih.gov Further enzymatic reactions lead to the diverse flavonoid subclasses. researchgate.net The critical step for producing sulfated flavonoids is the transfer of a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on the flavonoid. nih.govkaust.edu.sa This reaction is catalyzed by cytosolic enzymes called sulfotransferases (SULTs). nih.govresearchgate.net

While this general mechanism is understood, the specific SULT responsible for the sulfation of axillarin at the 7-position has not been fully characterized. Plant SULTs often exhibit high specificity for both the flavonoid substrate and the position of sulfation. researchgate.netmdpi.com For instance, different SULTs from Flaveria bidentis produce 3'- and 4'-sulfate derivatives, whereas those from Arabidopsis thaliana show preference for the 3- or 7-hydroxyl groups of kaempferol (B1673270) or its glycosides. researchgate.netmdpi.com Luteolin (B72000) 7-sulfate and apigenin (B1666066) 7-sulfate are thought to be products of a flavonoid 7-sulfotransferase acting on their respective precursors. kaust.edu.sa Future research must focus on isolating and characterizing the specific SULT that synthesizes this compound to understand its substrate affinity, kinetic properties, and the regulatory factors controlling its expression. researchgate.net This knowledge is vital for any future efforts to produce this compound through biotechnological means.

In-depth Investigations into Cellular Uptake and Intracellular Fate of this compound

The biological activity of any compound is dependent on its uptake by cells and its subsequent fate within the intracellular environment. The sulfation of flavonoids significantly increases their polarity and water solubility, which in turn affects their transport across cellular membranes. nih.govontosight.ainih.gov Studies on other flavonoids have shown that sulfation can decrease cellular uptake compared to their non-sulfated (aglycone) forms. nih.govresearchgate.net The uptake of sulfated flavonoids was found to be lower than that of free flavonoids but was comparable to flavonoid glycosides. researchgate.net

Future investigations should aim to identify the specific mechanisms governing the entry of this compound into cells. It is plausible that transporter proteins, which facilitate the movement of polar molecules across lipid membranes, are involved. nih.gov Once inside the cell, the metabolic stability of this compound is a key question. The compound could be a substrate for intracellular enzymes, such as sulfatases, which could remove the sulfate group, converting it back to its aglycone form, axillarin. researchgate.net Alternatively, it may undergo further metabolism, such as glucuronidation or methylation. nih.govmdpi.com Understanding this intracellular journey is crucial, as the biological activity may be exerted by the sulfated molecule itself, its aglycone, or another metabolite.

Targeted Bioactivity Validation in Diverse In Vitro and Ex Vivo Systems

Preliminary research has begun to uncover the biological potential of this compound. It has been identified as one of the flavonoid compounds in the aqueous fraction of Ficus elastica, which demonstrated potent inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol synthesis. chemmethod.comchemmethod.com The IC50 value for the aqueous fraction was 10.21 µg/mL. chemmethod.comresearchgate.net Molecular docking studies further supported this, predicting a strong binding interaction between this compound and HMG-CoA reductase. chemmethod.com

However, comprehensive validation of its bioactivities across a wider array of biological systems is a critical next step. The antioxidant potential of its parent compound, axillarin, is known, with an IC50 of 36.0 µM for xanthine (B1682287) oxidase inhibition. targetmol.com It is important to determine how sulfation at the 7-position modulates this and other activities. For some flavonoids, sulfation has been shown to reduce antioxidant capacity compared to the non-sulfated forms. kaust.edu.sanih.gov For example, taxifolin-7-sulfate and eriodictyol-7-sulfate were found to be over three times less active as radical scavengers than their non-sulfated counterparts. nih.gov Therefore, future research should employ a variety of in vitro and ex vivo models—such as different cancer cell lines, immune cells, and tissue preparations—to systematically test for anti-inflammatory, anticancer, and other potential therapeutic effects. kaust.edu.samdpi.com Such studies will clarify the specific biological roles of this compound and pinpoint its most promising applications.

Exploration of Novel Mechanisms of Action through Omics Approaches

To move beyond targeted bioactivity assays and understand the global cellular impact of this compound, modern "omics" technologies are indispensable. These approaches, including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), can reveal the complex network of molecular pathways affected by the compound. oup.com

For example, metabolomics analysis has already identified this compound as a compound affected in certain biological pathways. amazonaws.com Broader omics studies could be designed to treat specific cell types (e.g., cancer cells or immune cells) with this compound and then measure the resulting changes in thousands of genes, proteins, and metabolites simultaneously. This unbiased approach can uncover novel mechanisms of action and identify previously unknown molecular targets. oup.com Combining results from different omics analyses can provide a more comprehensive understanding than any single approach alone. oup.com Such studies have been proposed for other flavonoids to elucidate their structure-function relationships and mechanisms of action. nih.gov This will be crucial for building a complete picture of how this compound functions at a systemic level.

Development of Advanced Analytical Methods for Trace Analysis in Complex Biological Matrices

Studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound requires highly sensitive and specific analytical methods to detect and quantify it in complex biological samples like blood, urine, and tissues. mdpi.com The inherent instability of flavonoid sulfate esters, particularly in acidic conditions, presents a challenge for their isolation and analysis. researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for this purpose. frontiersin.orgresearchgate.net Recent advancements have focused on developing methods for the comprehensive analysis of sulfated flavonoids. researchgate.netmdpi.com A neutral loss scan mass spectrometry method has been developed to specifically analyze sulfated flavonoids in plant tissues. frontiersin.org Future research should focus on optimizing these methods for this compound, aiming to achieve very low detection limits for trace analysis. mdpi.com A robust and validated analytical method is a prerequisite for conducting detailed in vivo studies to understand how the compound behaves in a whole organism. mdpi.com

Potential for Rational Design of Novel Bioactive Sulfated Flavonoid Analogs

The chemical structure of this compound can serve as a scaffold for the rational design of new, synthetic analogs with potentially improved properties. asm.org By systematically modifying the structure—for instance, by changing the position of the sulfate group, altering the substitution pattern on the flavonoid rings, or synthesizing multi-sulfated versions—researchers can explore structure-activity relationships. asm.orgresearchgate.net This approach helps to identify the key structural features required for a specific biological effect. nih.gov

The synthesis of sulfated flavonoid analogs has been explored to create compounds with enhanced or novel activities, such as anticoagulants that mimic heparin. researchgate.netacs.orgnih.gov For example, the synthesis of sulfated apigenin analogs yielded compounds that could activate antithrombin. researchgate.net The goal of such medicinal chemistry efforts could be to design analogs of this compound with increased potency, better bioavailability, or higher specificity for a particular molecular target. acs.org This forward-looking approach could lead to the development of a new class of therapeutic agents inspired by a natural product. mdpi.comacs.org

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Axillarin 7-sulfate in a newly isolated sample?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to analyze aromatic protons and carbon environments, particularly focusing on the sulfated and methylated positions (C-7 sulfate, C-3, and C-6 methyl ethers) . Liquid Chromatography-Mass Spectrometry (LC-MS) can verify the molecular ion peak (m/z 426.025687) and fragmentation patterns. Cross-referencing with published spectral data and physicochemical properties (e.g., logP = 3.93, TPSA = 172.96 Ų) is critical . Ensure reproducibility by adhering to standardized protocols for compound characterization, as outlined in experimental guidelines .

Q. What are the key physicochemical properties of this compound that influence its solubility and bioavailability?

- Methodological Answer : Key properties include:

- logP (3.93) : Indicates moderate lipophilicity, suggesting potential membrane permeability but limited aqueous solubility .

- Topological Polar Surface Area (TPSA = 172.96 Ų) : High polarity due to sulfate and hydroxyl groups, which may hinder blood-brain barrier penetration .

- Hydrogen bonding (4 donors, 11 acceptors) : Impacts solubility in polar solvents like methanol or water.

Experimental validation using High-Performance Liquid Chromatography (HPLC) with polarity-adjusted columns can optimize solubility profiling. Adjust solvent systems (e.g., methanol-water gradients) based on these properties .

Q. How should researchers design a protocol for the extraction and purification of this compound from plant sources?

- Methodological Answer :

Extraction : Use polar solvents (e.g., 70% ethanol/water) to leverage the compound’s solubility profile. Soxhlet extraction or ultrasound-assisted methods improve yield .

Purification : Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC. Monitor fractions using UV-Vis at λ ≈ 350 nm (characteristic of flavonoid chromophores) .

Validation : Compare retention times and spectral data with reference standards. Document protocols in detail to ensure reproducibility .

Advanced Research Questions

Q. How can in silico molecular docking be utilized to predict the interaction between this compound and its potential enzyme targets?

- Methodological Answer :

- Target Selection : Prioritize predicted targets (e.g., DNA lyase, Cathepsin D) from cheminformatics databases .

- Docking Tools : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on binding affinity (ΔG) and key residues (e.g., catalytic sites).

- Validation : Pair docking results with in vitro enzymatic assays (e.g., fluorescence-based inhibition studies) to confirm activity. Discrepancies between in silico and experimental data may indicate conformational flexibility or solvent effects .

Q. What strategies are recommended for resolving contradictions in reported bioactivities of this compound across different studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis using PRISMA guidelines to identify variability in experimental conditions (e.g., cell lines, dosage) .

- Reproducibility Checks : Replicate studies under controlled conditions, ensuring compound purity (>95% by HPLC) and standardized assay protocols (e.g., MTT for cytotoxicity) .

- Mechanistic Studies : Use omics approaches (transcriptomics/proteomics) to identify off-target effects or pathway crosstalk that may explain divergent results .

Q. How can researchers validate the predicted targets of this compound, such as Dual Specificity Phosphatase 3 (DUSP3), in a cellular context?

- Methodological Answer :

- Gene Silencing : Use siRNA or CRISPR-Cas9 to knock down DUSP3 in relevant cell lines (e.g., HEK293). Compare this compound’s effects in wild-type vs. knockout models.

- Activity Assays : Measure phosphatase activity via colorimetric substrates (e.g., pNPP) in lysates treated with the compound.

- Pathway Analysis : Assess downstream signaling (e.g., MAPK phosphorylation) using Western blotting. Correlate findings with molecular docking predictions .

Methodological Guidance for Literature Synthesis

Q. What databases and search strategies are most effective for compiling peer-reviewed studies on this compound?

- Methodological Answer :

- Databases : Prioritize PubMed, Web of Science, and specialized repositories (e.g., Lotus Natural Products Database) .

- Keywords : Use Boolean operators: ("this compound" OR "Quercetagetin 3,6-dimethyl ether 7-sulfate") AND ("biosynthesis" OR "bioactivity" OR "metabolism").

- Citation Tracking : Review references in meta-analyses and recent reviews to identify foundational studies . Exclude non-peer-reviewed sources (e.g., ) .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.